Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate
Description
Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a seven-membered ring (containing oxygen at position 2 and nitrogen at position 7) fused to a three-membered ring via a spiro carbon. The 8-oxo group denotes a ketone at position 8, and the ethyl ester at position 5 contributes to its solubility and reactivity.
Properties
IUPAC Name |
ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-9(13)7-4-11-8(12)3-10(7)5-14-6-10/h7H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWZNYKMPRIQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogous spiro derivatives:
Key Observations:
Ester Groups : The ethyl ester in the target compound offers intermediate steric bulk and hydrolytic stability compared to tert-butyl (more stable) and methyl (more reactive) esters .
Heteroatom Positioning: The 2-oxa (oxygen) and 7-aza (nitrogen) arrangement in the target compound creates distinct electronic and hydrogen-bonding profiles vs.
Conformational Analysis
Ring puckering in spiro compounds (described via Cremer-Pople coordinates ) influences their 3D structure and reactivity. For example, tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate adopts specific puckered conformations that optimize hydrogen bonding, a feature critical for its biological activity.
Biological Activity
Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate, a compound with the CAS number 2287310-80-7, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound has a molecular weight of 213.23 g/mol and a molecular formula of C₉H₁₇NO₃. Its structure includes a spirocyclic framework that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar spirocyclic structures often exhibit:
- Antitumor Activity : Many spiro compounds have been shown to inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways.
- Antimicrobial Properties : Structural motifs in spiro compounds can enhance membrane permeability, leading to increased antimicrobial efficacy.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.
Biological Activity Data
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on B16 melanoma cells. The compound exhibited potent cytotoxicity with an IC₅₀ value of 0.093 ng/mL, indicating strong antitumor potential compared to other tested compounds (IC₅₀ values for controls were significantly higher) .
Case Study 2: Antimicrobial Efficacy
In another research project, derivatives of spiro compounds including ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane were screened against a panel of bacterial strains. The results showed that these compounds significantly inhibited bacterial growth, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate, and how can intermediates be characterized?
- Methodological Answer : Synthesis often involves spiroannulation strategies using tert-butyl carboxylate-protected intermediates (e.g., tert-butyl 5-azaspiro[3.5]nonane derivatives) . Key steps include cyclization via nucleophilic attack or [3+2] cycloadditions. Intermediates should be characterized using:
Q. What safety precautions are critical when handling this compound during synthesis?
- Methodological Answer : Safety protocols include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (observed irritancy in analogs ).
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation hazard ).
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
Q. How can the purity of the compound be assessed, and what analytical techniques are most effective?
- Methodological Answer : Purity is validated via:
- HPLC (reverse-phase C18 column, acetonitrile/water gradient).
- TLC (silica gel, UV visualization).
- Elemental analysis for C, H, N composition.
Impurity profiling requires LC-MS to identify byproducts (e.g., hydrolysis of the ester group) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in spiro compounds like this?
- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXL for refinement:
Q. How do hydrogen bonding patterns influence crystal packing and stability?
Q. What strategies address discrepancies between experimental and computational conformational data?
- Methodological Answer : Resolve conflicts via:
Q. How can database mining (e.g., CSD) aid in understanding structural trends in azaspiro compounds?
- Methodological Answer : Use CSD queries to:
- Filter by substituents : Compare 8-oxo vs. 7-aza analogs for steric/electronic effects.
- Extract metrics : Average bond lengths (C–O, C–N) and torsion angles.
Identify outliers (e.g., strained spiro junctions) for targeted reactivity studies .
Key Methodological Tables
Table 1 : Critical SHELXL Refinement Parameters for Spiro Compounds
| Parameter | Ideal Range | Purpose |
|---|---|---|
| R-factor | <5% | Measures model-data fit |
| wR2 | <15% | Weighted agreement for all data |
| Goodness-of-fit (GOF) | 0.9–1.1 | Statistical model validity |
Table 2 : Common Hydrogen Bond Motifs in Azaspiro Crystals (CSD Analysis)
| Motif Type | Donor-Acceptor Pair | Frequency (%) | Stability Impact |
|---|---|---|---|
| D(2) | N–H···O=C (intramolecular) | 65 | High |
| C(6) | C–H···O (intermolecular) | 30 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
